Carnosine

Catalog No.
S522745
CAS No.
305-84-0
M.F
C9H14N4O3
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carnosine

CAS Number

305-84-0

Product Name

Carnosine

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1

InChI Key

CQOVPNPJLQNMDC-ZETCQYMHSA-N

SMILES

Array

solubility

384 mg/mL

Synonyms

Pancreatic Ribonuclease, Pancreatic RNase, Ribonuclease (Pancreatic), Ribonuclease A, Ribonuclease I, Ribonuclease, Pancreatic, RNase A, RNase I, RNase, Pancreatic

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN

The exact mass of the compound Carnosine is 226.1066 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524045. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Enzymes and Coenzymes - Enzymes - Hydrolases - Esterases - Ribonucleases - Endoribonucleases. It belongs to the ontological category of amino acid zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in vertebrate muscle and brain tissue. Its core procurement value stems from a combination of three key physicochemical properties: potent pH buffering capacity in the physiological range (pKa of the imidazole ring is ~6.8), the ability to chelate divalent metal cations like copper (Cu2+) and zinc (Zn2+), and antioxidant activity through scavenging of reactive oxygen species. [REFS-1, REFS-2] These attributes make it a critical component in cell culture, protein stabilization, and studies of oxidative stress, where precise control over pH and metal-ion-catalyzed reactions is essential.

Substituting Carnosine with its constituent amino acids, β-alanine and L-histidine, is ineffective because the dipeptide bond confers unique properties. The pKa of the histidine imidazole ring is altered upon peptide formation, optimizing its buffering capacity at physiological pH in a way that free L-histidine (pKa ~6.0) cannot match. [1] Furthermore, related dipeptides like anserine (methylated carnosine) and homocarnosine exhibit significantly different rates of enzymatic hydrolysis by carnosinase, leading to altered bioavailability and stability in biological systems. [2] These differences in metabolic stability and buffering effectiveness mean that analogs are not direct substitutes for applications requiring the specific kinetic and physicochemical profile of Carnosine.

Superior Metabolic Stability: Significantly Slower Enzymatic Hydrolysis Compared to Anserine

In studies using human serum carnosinase, Carnosine is hydrolyzed at a rate approximately 2.5 to 3 times faster than its methylated analog, anserine. While both dipeptides share the same Michaelis-Menten constant (Km) of 8.0 mM, indicating similar enzyme affinity, the maximum velocity (Vmax) for Carnosine hydrolysis is significantly higher (33.0 µmol/ml/h) compared to anserine (13.3 µmol/ml/h). [1] Conversely, other analogs such as homocarnosine and N-acetylcarnosine show negligible rates of hydrolysis by the same enzyme. [1]

Evidence DimensionEnzymatic Hydrolysis Rate (Vmax) by Human Serum Carnosinase
Target Compound Data33.0 ± 2.5 µmol/ml/h
Comparator Or BaselineAnserine: 13.3 ± 1.0 µmol/ml/h
Quantified DifferenceCarnosine is hydrolyzed ~2.5x faster than Anserine
ConditionsIn vitro assay with human serum carnosinase, 10 mM substrate concentration.

This differential stability is critical for selecting the right dipeptide for biological assays, where a specific half-life is required to ensure consistent concentration and activity over the experimental duration.

Optimized Physiological pH Buffering: pKa Value Superior to Anserine for Intracellular Environments

The imidazole ring of Carnosine possesses a pKa value of 6.71-6.83, making it an exceptionally effective buffer in the typical intracellular physiological pH range of 6.5-7.2. [REFS-1, REFS-2] This is closer to neutral pH than its common analog anserine, which has a higher pKa of 6.97-7.04. [REFS-1, REFS-3] Free L-histidine, a potential component substitute, is a less effective buffer in this range with a pKa of approximately 6.0-6.2. [3]

Evidence DimensionpKa of Imidazole Ring
Target Compound Data6.71
Comparator Or BaselineAnserine: 6.97; L-Histidine: ~6.2
Quantified DifferenceCarnosine's pKa is 0.26 units lower than anserine's, positioning its maximum buffering capacity closer to the typical resting intracellular pH.
ConditionsPotentiometric titration in aqueous solution.

For applications requiring stable pH control against acid buildup, such as high-density cell cultures or enzyme assays, Carnosine provides more relevant buffering capacity than anserine or its constituent amino acids.

Differential Antioxidant Profile: Contrasting Activity in Metal-Dependent Lipid Peroxidation vs. Histidine

While both carnosine and its precursor L-histidine can act as antioxidants, their effects differ starkly in metal-catalyzed systems. In iron ion-dependent lipid peroxidation assays, high concentrations of Carnosine exhibit a weak inhibitory effect. In stark contrast, L-histidine demonstrates a marked *pro-oxidant* action, stimulating lipid peroxidation under the same conditions. [1] The analog homocarnosine shows no effect on this specific oxidative process, highlighting the structural specificity required for this activity. [1] This suggests that the dipeptide structure of carnosine modulates the imidazole ring's interaction with metal ions to prevent, rather than promote, certain oxidative reactions.

Evidence DimensionEffect on Iron-Dependent Lipid Peroxidation
Target Compound DataWeakly inhibitory at high concentrations
Comparator Or BaselineL-Histidine: Pro-oxidant (stimulatory); Homocarnosine: No effect
Quantified DifferenceQualitatively opposite effect compared to L-histidine.
ConditionsIn vitro iron ion-dependent lipid peroxidation assay.

For protecting biological lipids or formulations from metal-induced oxidative damage, Carnosine is a functionally superior choice over free L-histidine, which can be detrimental.

High-Performance Buffering Agent for Physiological pH Control

Carnosine's pKa of ~6.8 makes it the appropriate choice for maintaining pH stability in systems that operate near neutral pH, such as mammalian cell culture media or enzyme kinetic assays sensitive to pH fluctuations. Its buffering capacity is optimally centered in the physiological range where substitutes like free histidine are less effective. [1]

Stabilizer in Formulations Prone to Metal-Catalyzed Oxidation

In applications where trace metal contamination can catalyze lipid peroxidation or degrade sensitive biomolecules, Carnosine serves as a protective chelator. Unlike its precursor L-histidine, which can act as a pro-oxidant in the presence of iron, Carnosine provides a net antioxidant effect, making it a safer and more effective choice for stabilizing lipid-based formulations or protecting proteins. [2]

Metabolically Active Component in Short-to-Medium Duration Biological Assays

The defined and rapid hydrolysis of Carnosine by carnosinase makes it a suitable candidate for studies where a bioactive compound with a predictable and relatively short half-life is desired. When compared to the much slower hydrolysis of anserine or the negligible breakdown of homocarnosine, procuring Carnosine allows for more precise control over the temporal exposure of a biological system to the active dipeptide. [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

-4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

226.10659032 Da

Monoisotopic Mass

226.10659032 Da

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

253 - 256 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8HO6PVN24W

Related CAS

1370422-07-3

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

Peptic ulcer disease, dyspepsia.

Pharmacology

Polaprezinc is an orally bioavailable chelate composed of zinc and L-carnosine, with potential gastroprotective, anti-oxidant, anti-ulcer and anti-inflammatory activities. Upon administration, polaprezinc increases the expression of various anti-oxidant enzymes, such as superoxide dismutase 1 (SOD-1), SOD-2, heme oxygenase-1 (HO-1), glutathione S-transferase (GST), glutathione peroxidase (GSH-px), peroxidredoxin-1 (PRDX1; PRXI) and PRXD5 (PRXV) in the gastric mucosa, which protect cells against reactive oxygen species (ROS). In addition, this agent inhibits the activity of the transcription factor nuclear factor-kappaB (NF-kappaB) and reduces the expression of several pro-inflammatory cytokines, such as interleukin (IL) 1beta, IL-6, IL-8, and tumor necrosis factor alpha (TNF-a). Polaprezinc also increases the expression of various growth factors, such as platelet-derived growth factor-B (PDGF-B), vascular endothelial growth factor (VEGF), and nerve growth factor (NGF), and various heat shock proteins (HSPs), including HSP90, HSP70, HSP60, HSP47, HSP27, and HSP10. This protects against damages to, and accelerates healing of the gastric mucosa.

Mechanism of Action

Polaprezinc increases the expression of various antioxidant enzymes, including superoxide dismutase 1 (SOD-1), SOD-2, heme oxygenase-1 (HO-1), glutathione S-transferase (GST), glutathione peroxidase (GSH-px), peroxidredoxin-1 (PRDX1; PRXI) and PRXD5 (PRXV). This process occurs in the gastric mucosa, defending mucosal cells against reactive oxygen species. This drug inhibits the activity of the transcription factor nuclear factor-kappaB (NF-kB) and decreases the expression of various inflammatory cytokines, including interleukin (IL) 1beta, IL-6, IL-8, and tumor necrosis factor alpha (TNF-a). Polaprezinc also promotes the expression of numerous growth factors, including as platelet-derived growth factor-B (PDGF-B), vascular endothelial growth factor (VEGF), and nerve growth factor (NGF), in addition to various heat shock proteins (HSPs), including HSP90, HSP70, HSP60, HSP47, HSP27, and HSP10. This process promotes tissue growth and protects against damage the gastric mucosa.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

305-84-0

Absorption Distribution and Excretion

Intestinal absorption of L-CAZ was studied in rats by Sano et al. using 14C- and 65Zn-labeled compounds. They suggested that L-CAZ dissociates to its components, L-carnosine and zinc, during intestinal absorption.
Intestinal absorption of the drug was examined using 14C- and 65Zn-labeled compounds. Polaprezinc metabolizes into its components, L-carnosine and zinc, during intestinal absorption. It was found that the excretion rates after one administration using 14C-labeled L-CAZ to rats were 4.1% in urine, 13.3% in feces, and 38.8% in exhalation. The study using 65Zn-labeled Paleprozinc were 0.3% in urine and 85.0% in the feces. The absorption rate of zinc is estimated to be approximately 11%.

Metabolism Metabolites

Excretion rates of polaprezinc after a single administration using 14C-labeled drug to rats are 4.1% in urine, 13.3% in feces, and 38.8% in exhalation, and those using 65Zn-labeled L-CAZ are 0.3% in urine and 85.0% in feces. The absorption rate of zinc is estimated to be about 11%.

Wikipedia

Carnosine

Biological Half Life

The half-life of polaprezinc has been studied in rats and found to be approximately 2 hours.

General Manufacturing Information

L-Histidine, .beta.-alanyl-: ACTIVE

Dates

Last modified: 08-15-2023
1: Fadda LM, Attia HA, Al-Rasheed NM, Ali HM, Al-Rasheed NM. Downregulation of flt-1 and HIF-1α Gene Expression by Some Antioxidants in Rats Under Sodium Nitrite-Induced Hypoxic Stress. Dose Response. 2018 May 27;16(2):1559325818776204. doi: 10.1177/1559325818776204. eCollection 2018 Apr-Jun. PubMed PMID: 29872369; PubMed Central PMCID: PMC5974571.
2: Lee J, Park JR, Lee H, Jang S, Ryu SM, Kim H, Kim D, Jang A, Yang SR. L-carnosine induces apoptosis/cell cycle arrest via suppression of NF-κB/STAT1 pathway in HCT116 colorectal cancer cells. In Vitro Cell Dev Biol Anim. 2018 Jun 4. doi: 10.1007/s11626-018-0264-4. [Epub ahead of print] PubMed PMID: 29869056.
3: Gevi F, Fanelli G, Zolla L. Metabolic patterns in insulin-resistant male hypogonadism. Cell Death Dis. 2018 Apr 22;9(6):671. doi: 10.1038/s41419-018-0587-9. PubMed PMID: 29867095; PubMed Central PMCID: PMC5986816.
4: Ghodsi R, Kheirouri S. Carnosine and advanced glycation end products: a systematic review. Amino Acids. 2018 Jun 1. doi: 10.1007/s00726-018-2592-9. [Epub ahead of print] Review. PubMed PMID: 29858687.
5: Fanelli G, Gevi F, Belardo A, Zolla L. Metabolic patterns in insulin-sensitive male hypogonadism. Cell Death Dis. 2018 Apr 22;9(6):653. doi: 10.1038/s41419-018-0588-8. PubMed PMID: 29844353; PubMed Central PMCID: PMC5974275.
6: Zdanowska-Sąsiadek Ż, Marchewka J, Horbańczuk JO, Wierzbicka A, Lipińska P, Jóźwik A, Atanasov AG, Huminiecki Ł, Sieroń A, Sieroń K, Strzałkowska N, Stelmasiak A, De Smet S, Van Hecke T, Hoffman LC. Nutrients Composition in Fit Snacks Made from Ostrich, Beef and Chicken Dried Meat. Molecules. 2018 May 25;23(6). pii: E1267. doi: 10.3390/molecules23061267. PubMed PMID: 29799493.
7: Ommati MM, Jamshidzadeh A, Heidari R, Sun Z, Zamiri MJ, Khodaei F, Mousapour S, Ahmadi F, Javanmard N, Shirazi Yeganeh B. Carnosine and Histidine Supplementation Blunt Lead-Induced Reproductive Toxicity through Antioxidative and Mitochondria-Dependent Mechanisms. Biol Trace Elem Res. 2018 May 16. doi: 10.1007/s12011-018-1358-2. [Epub ahead of print] PubMed PMID: 29767280.
8: Simonetti A, Perna A, Giudice R, Cappuccio A, Gambacorta E. The effect of high pre-slaughter environmental temperature on meat quality traits of Italian autochthonous pig Suino Nero Lucano. Anim Sci J. 2018 May 9. doi: 10.1111/asj.13007. [Epub ahead of print] PubMed PMID: 29744955.
9: Ansari FA, Khan AA, Mahmood R. Protective effect of carnosine and N-acetylcysteine against sodium nitrite-induced oxidative stress and DNA damage in rat intestine. Environ Sci Pollut Res Int. 2018 May 4. doi: 10.1007/s11356-018-2133-9. [Epub ahead of print] PubMed PMID: 29728968.
10: Jozanović M, Sakač N, Sak-Bosnar M, Carrilho E. A simple and reliable new microchip electrophoresis method for fast measurements of imidazole dipeptides in meat from different animal species. Anal Bioanal Chem. 2018 Apr 30. doi: 10.1007/s00216-018-1087-6. [Epub ahead of print] PubMed PMID: 29707755.
11: Tiwari N, Bhatia P, Kumar A, Jaggi AS, Singh N. Potential of carnosine, a histamine precursor in rat model of bilateral common carotid artery occlusion-induced vascular dementia. Fundam Clin Pharmacol. 2018 Apr 20. doi: 10.1111/fcp.12376. [Epub ahead of print] PubMed PMID: 29676814.
12: Klepochová R, Valkovič L, Hochwartner T, Triska C, Bachl N, Tschan H, Trattnig S, Krebs M, Krššák M. Differences in Muscle Metabolism Between Triathletes and Normally Active Volunteers Investigated Using Multinuclear Magnetic Resonance Spectroscopy at 7T. Front Physiol. 2018 Apr 3;9:300. doi: 10.3389/fphys.2018.00300. eCollection 2018. PubMed PMID: 29666584; PubMed Central PMCID: PMC5891578.
13: Brisola GMP, de Souza Malta E, Santiago PRP, Vieira LHP, Zagatto AM. Four Weeks of β-alanine Supplementation Improves High-Intensity Game Activities in Water Polo. Int J Sports Physiol Perform. 2018 Apr 13:1-23. doi: 10.1123/ijspp.2017-0636. [Epub ahead of print] PubMed PMID: 29651862.
14: Baba SP, Zhang D, Singh M, Dassanayaka S, Xie Z, Jagatheesan G, Zhao J, Schmidtke VK, Brittian KR, Merchant ML, Conklin DJ, Jones SP, Bhatnagar A. Deficiency of aldose reductase exacerbates early pressure overload-induced cardiac dysfunction and autophagy in mice. J Mol Cell Cardiol. 2018 May;118:183-192. doi: 10.1016/j.yjmcc.2018.04.002. Epub 2018 Apr 5. PubMed PMID: 29627295.
15: Weigand T, Singler B, Fleming T, Nawroth P, Klika KD, Thiel C, Baelde H, Garbade SF, Wagner AH, Hecker M, Yard BA, Amberger A, Zschocke J, Schmitt CP, Peters V. Carnosine Catalyzes the Formation of the Oligo/Polymeric Products of Methylglyoxal. Cell Physiol Biochem. 2018;46(2):713-726. doi: 10.1159/000488727. Epub 2018 Mar 29. PubMed PMID: 29621776.
16: Kulikova OI, Berezhnoy DS, Stvolinsky SL, Lopachev AV, Orlova VS, Fedorova TN. Neuroprotective effect of the carnosine - α-lipoic acid nanomicellar complex in a model of early-stage Parkinson's disease. Regul Toxicol Pharmacol. 2018 Jun;95:254-259. doi: 10.1016/j.yrtph.2018.03.025. Epub 2018 Mar 28. PubMed PMID: 29601911.
17: Blancquaert L, Baguet A, Bex T, Volkaert A, Everaert I, Delanghe J, Petrovic M, Vervaet C, De Henauw S, Constantin-Teodosiu D, Greenhaff P, Derave W. Changing to a vegetarian diet reduces the body creatine pool in omnivorous women, but appears not to affect carnitine and carnosine homeostasis: a randomised trial. Br J Nutr. 2018 Apr;119(7):759-770. doi: 10.1017/S000711451800017X. PubMed PMID: 29569535.
18: Menon K, Mousa A, de Courten B. Effects of supplementation with carnosine and other histidine-containing dipeptides on chronic disease risk factors and outcomes: protocol for a systematic review of randomised controlled trials. BMJ Open. 2018 Mar 22;8(3):e020623. doi: 10.1136/bmjopen-2017-020623. PubMed PMID: 29567852; PubMed Central PMCID: PMC5875615.
19: Hoffman JR, Varanoske A, Stout JR. Effects of β-Alanine Supplementation on Carnosine Elevation and Physiological Performance. Adv Food Nutr Res. 2018;84:183-206. doi: 10.1016/bs.afnr.2017.12.003. Epub 2018 Jan 8. PubMed PMID: 29555069.
20: Black MI, Jones AM, Morgan PT, Bailey SJ, Fulford J, Vanhatalo A. The Effects of β-Alanine Supplementation on Muscle pH and the Power-Duration Relationship during High-Intensity Exercise. Front Physiol. 2018 Feb 21;9:111. doi: 10.3389/fphys.2018.00111. eCollection 2018. PubMed PMID: 29515455; PubMed Central PMCID: PMC5826376.

Explore Compound Types